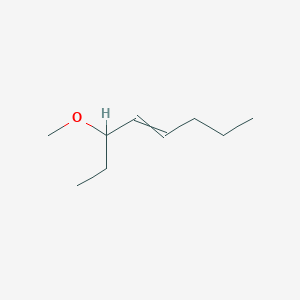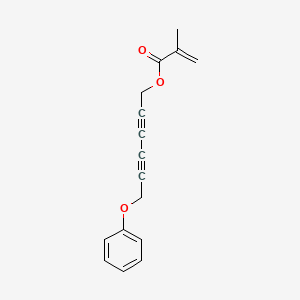
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate typically involves the reaction of phenoxyacetylene with 2-methylprop-2-enoic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the diynyl chain provides a rigid and reactive framework. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Similar in structure but lacks the phenoxy and 2-methylprop-2-enoate groups.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Contains a diynyl chain but differs in the attached functional groups.
Uniqueness
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is unique due to the combination of its phenoxy group, diynyl chain, and 2-methylprop-2-enoate moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
52264-94-5 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-phenoxyhexa-2,4-diynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-14(2)16(17)19-13-9-4-3-8-12-18-15-10-6-5-7-11-15/h5-7,10-11H,1,12-13H2,2H3 |
InChI-Schlüssel |
YBMRDPVJYCTDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC#CC#CCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



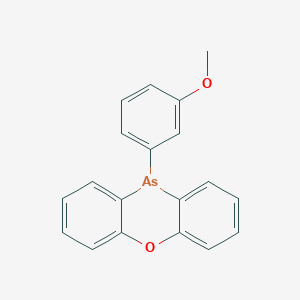
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

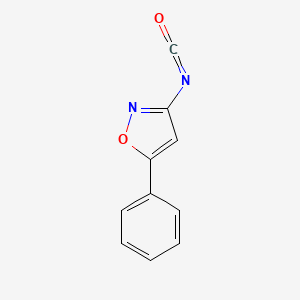


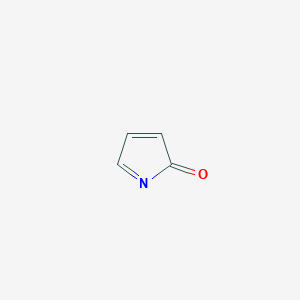
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)

![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)


